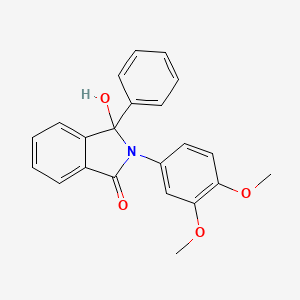
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone, also known as SU5416, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of isoindolinone derivatives and has been found to have several interesting properties that make it a useful tool in various research studies.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of VEGFR and PDGFR. These receptors are involved in the formation of new blood vessels, which are necessary for the growth and survival of cancer cells. By inhibiting these receptors, this compound prevents the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a useful tool in scientific research. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone in lab experiments is its ability to inhibit the activity of VEGFR and PDGFR. This makes it a useful tool for studying the role of these receptors in cancer growth and development. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone in scientific research. One potential direction is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another potential direction is the use of this compound in combination with other drugs to improve its therapeutic potential. Additionally, the use of this compound in other areas of research, such as inflammation and angiogenesis, could also be explored.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone has been extensively studied for its potential applications in several scientific research areas. One of the most significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the formation of new blood vessels that supply nutrients to cancer cells.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-19-13-12-16(14-20(19)27-2)23-21(24)17-10-6-7-11-18(17)22(23,25)15-8-4-3-5-9-15/h3-14,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJSSSZHGMPBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-methyl-2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4200195.png)
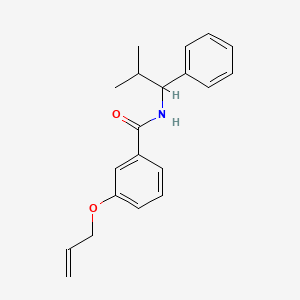
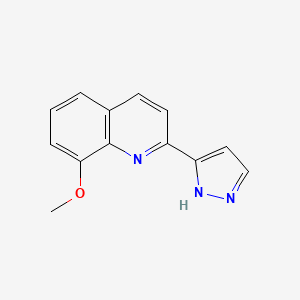
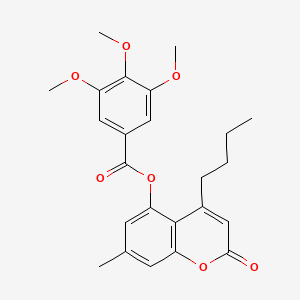
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4200245.png)
![methyl 2-({[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4200252.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
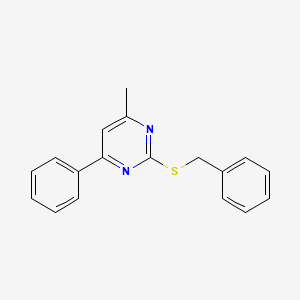
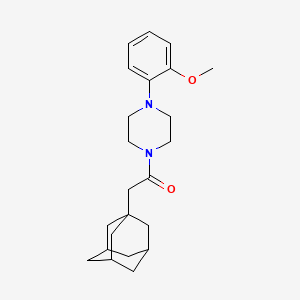
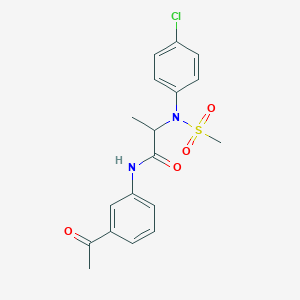
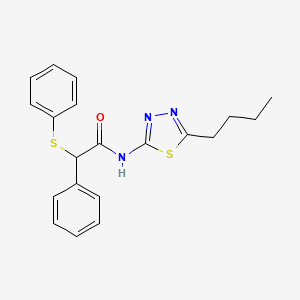
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)